5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid: is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4-methyl-1,3-thiazole-2-carboxylic acid: Similar structure but lacks the chlorine substituent.
5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid: Chlorine substituent is at the para position instead of the meta position.
5-(3-Bromophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid: Bromine substituent instead of chlorine.
Uniqueness
The presence of the chlorine substituent at the meta position on the phenyl ring of 5-(3-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H8ClNO2S |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(16-10(13-6)11(14)15)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
InChI Key |
NBKLHVSVAPFEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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